

1H NMR and 13C NMR spectral analysis of 2-Chloro-5-methoxypyridine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Chloro-5-methoxypyridine

Cat. No.: B151447

[Get Quote](#)

A comprehensive analysis of the 1H and 13C NMR spectra of **2-Chloro-5-methoxypyridine** is presented below, offering a valuable resource for researchers, scientists, and professionals in drug development. This guide provides a detailed comparison with analogous pyridine derivatives, supported by experimental data and protocols.

Spectral Data Comparison

The following tables summarize the 1H and 13C NMR spectral data for **2-Chloro-5-methoxypyridine** and two comparable compounds: 2-Bromo-5-methoxypyridine and 2-Chloro-3-methoxypyridine. This comparative data allows for a nuanced understanding of the electronic effects of different substituents on the pyridine ring.

Table 1: 1H NMR Spectral Data

Compound	Solvent	H-3 (δ , ppm, mult., J Hz)	H-4 (δ , ppm, mult., J Hz)	H-6 (δ , ppm, mult., J Hz)	OCH3 (δ , ppm, s)
2-Chloro-5-methoxypyridine	CDCl ₃	7.26 (dd, J = 8.8, 3.0)	7.08 (d, J = 8.8)	8.05 (d, J = 3.0)	3.85
2-Bromo-5-methoxypyridine	CDCl ₃	7.49 (d, J = 8.12)	6.77 (dd, J = 2.84, 2.84)	7.02 (d, J = 2.82)	3.81
2-Chloro-3-methoxypyridine	CDCl ₃	-	7.21 (m)	8.35 (m)	3.92

Table 2: ¹³C NMR Spectral Data

Compound	Solvent	C-2 (δ , ppm)	C-3 (δ , ppm)	C-4 (δ , ppm)	C-5 (δ , ppm)	C-6 (δ , ppm)	OCH3 (δ , ppm)
2-Chloro-5-methoxy pyridine	CDCl ₃	149.5	122.5	139.0	155.0	140.5	55.6
2-Bromo-5-methoxy pyridine	CDCl ₃	141.0	125.0	140.0	155.0	115.0	55.87
2-Chloro-3-methoxy pyridine	CDCl ₃	150.3	155.6	122.8	138.6	142.4	56.0

Structural and NMR Correlation Diagram

The following diagram illustrates the structure of **2-Chloro-5-methoxypyridine** with atom numbering corresponding to the NMR data assignments.

Caption: Structure of **2-Chloro-5-methoxypyridine** with NMR assignments.

Experimental Protocols

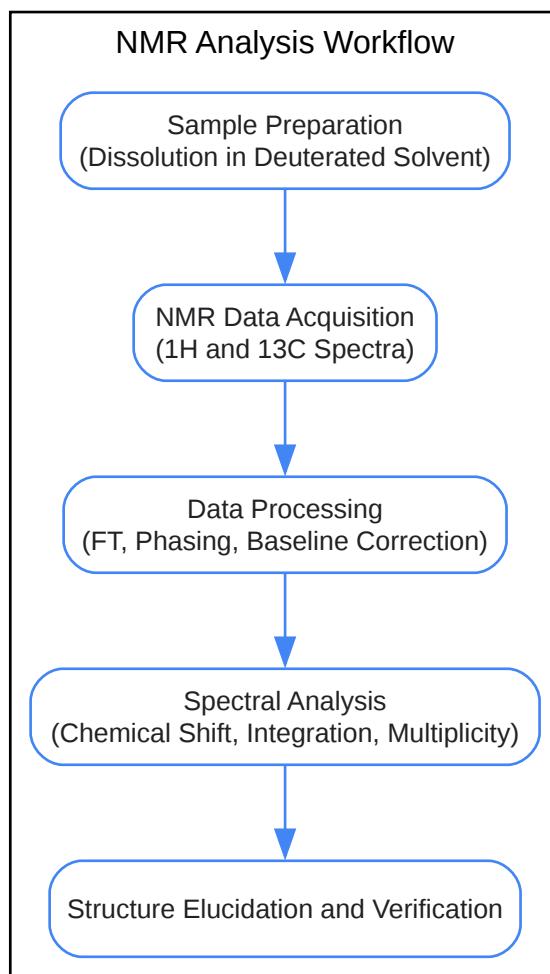
A general protocol for acquiring ¹H and ¹³C NMR spectra for pyridine derivatives is outlined below.

I. Sample Preparation

- Sample Purity: Ensure the sample of **2-Chloro-5-methoxypyridine** is of high purity to avoid interference from impurities in the spectra.
- Solvent Selection: Deuterated chloroform (CDCl₃) is a common solvent for this class of compounds. Other suitable deuterated solvents include dimethyl sulfoxide-d6 (DMSO-d6) or acetone-d6.[1]
- Concentration: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of the chosen deuterated solvent in a standard 5 mm NMR tube.[1]
- Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing ($\delta = 0.00$ ppm).[1]

II. NMR Data Acquisition

- Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for optimal signal dispersion and resolution.[1][2]
- ¹H NMR Acquisition:
 - Pulse Program: A standard single-pulse experiment is typically used.[1][2]
 - Spectral Width: A spectral width of approximately 12-16 ppm is generally sufficient.[1]
 - Number of Scans: 16 to 64 scans are typically adequate, depending on the sample concentration.[1][2]
 - Relaxation Delay: A relaxation delay of 1-2 seconds is commonly employed.[1][2]


- **^{13}C NMR Acquisition:**
 - Pulse Program: A standard proton-decoupled single-pulse experiment is used to simplify the spectrum by removing C-H coupling.[1][2]
 - Spectral Width: A wider spectral width of approximately 200-220 ppm is required for ^{13}C NMR.[1][2]
 - Number of Scans: Due to the low natural abundance of ^{13}C , a larger number of scans (1024 to 4096 or more) is necessary to achieve a good signal-to-noise ratio.[1][2]
 - Relaxation Delay: A relaxation delay of 2 seconds is generally appropriate.[1]

III. Data Processing

- Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID).
- Phasing and Baseline Correction: Manually phase the spectrum and apply a baseline correction to ensure accurate integration.
- Chemical Shift Calibration: Calibrate the chemical shift axis using the TMS signal (0.00 ppm) or the residual solvent peak.
- Integration and Multiplicity Analysis: Integrate the signals in the ^1H NMR spectrum to determine the relative number of protons for each signal. Analyze the splitting patterns (multiplicity) to deduce the number of neighboring protons.

Workflow for NMR Spectral Analysis

The logical flow for the analysis of the NMR spectra is depicted in the following diagram.

[Click to download full resolution via product page](#)

Caption: A generalized workflow for NMR spectral analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]

- To cite this document: BenchChem. [1H NMR and 13C NMR spectral analysis of 2-Chloro-5-methoxypyridine]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b151447#1h-nmr-and-13c-nmr-spectral-analysis-of-2-chloro-5-methoxypyridine>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com